4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline
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Overview
Description
4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of dithiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate dithiazole precursors under controlled conditions. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline include other dithiazole derivatives and trifluoromethyl-substituted anilines. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSPIYZVNCDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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